BenchChemオンラインストアへようこそ!

gamma-Secretase Inhibitor XVI

Alzheimer's Disease Amyloid-beta Inhibitor Potency

Gamma-Secretase Inhibitor XVI (DAPM) is a cell-permeable peptidomimetic with dual action: inhibits Aβ secretion (IC50 ~10 nM) and selectively blocks neurotoxic Aβ dimer/trimer formation—a capability absent in DAPT. This DAPT analog (methyl ester substitution) offers superior potency at low nanomolar concentrations, minimizing off-target Notch effects. Validated in vivo for colorectal carcinogenesis with established pharmacodynamic markers (KLF4, p21). Ideal for deconvolving Aβ production versus oligomerization in neurotoxicity studies. Standard B2B procurement available.

Molecular Formula C20H20F2N2O4
Molecular Weight 390.4 g/mol
CAS No. 208255-51-0
Cat. No. B1311844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Secretase Inhibitor XVI
CAS208255-51-0
Molecular FormulaC20H20F2N2O4
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1=CC=CC=C1)C(=O)OC)NC(=O)CC2=CC(=CC(=C2)F)F
InChIInChI=1S/C20H20F2N2O4/c1-12(23-17(25)10-13-8-15(21)11-16(22)9-13)19(26)24-18(20(27)28-2)14-6-4-3-5-7-14/h3-9,11-12,18H,10H2,1-2H3,(H,23,25)(H,24,26)/t12-,18-/m0/s1
InChIKeyXAPDRNSTUYCSQC-SGTLLEGYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Secretase Inhibitor XVI (CAS 208255-51-0): Product-Specific Evidence for Scientific Procurement


Gamma-Secretase Inhibitor XVI (GSI XVI, also designated DAPM) is a cell-permeable peptidomimetic small molecule that inhibits the γ-secretase enzyme complex . Its chemical structure is defined as methyl (2S)-2-[[(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoyl]amino]-2-phenylacetate, and it is recognized as a close structural analog of the widely used γ-secretase inhibitor DAPT, differing only in the substitution of a t-butyl ester with a methyl ester . GSI XVI demonstrates a dual mode of action: it inhibits Aβ peptide secretion (IC50 ~10 nM in 7PA2 cells) and possesses additional anti-aggregation properties that selectively block the formation of neurotoxic Aβ dimers and trimers .

Why Gamma-Secretase Inhibitor XVI Cannot Be Interchanged with Generic γ-Secretase Inhibitors


The γ-secretase inhibitor landscape is characterized by significant functional heterogeneity among compounds that share a nominal class designation. Inhibitors such as DAPT, DBZ, LY-411575, and Compound E exhibit wide-ranging potencies that can vary by over two orders of magnitude, from low nanomolar to sub-nanomolar IC50 values depending on the specific assay system and substrate context [1]. Beyond absolute potency, the selectivity profile of each inhibitor toward the cleavage of different substrates—most notably amyloid precursor protein (APP) versus Notch—is a critical determinant of both experimental outcome and interpretability, as off-target Notch inhibition is a well-documented source of toxicity and confounding biological effects [2]. Even structurally close analogs, such as DAPT and DAPM, exhibit measurable differences in inhibitory efficacy against Aβ production [3]. Consequently, generic substitution without consideration of these quantitative and qualitative differences introduces substantial risk of non-reproducible results, altered cellular differentiation trajectories, or misinterpretation of pathway-specific effects.

Gamma-Secretase Inhibitor XVI: A Quantitative Evidence Guide for Differentiated Selection


Superior Inhibitory Potency for Aβ Production Relative to DAPT

Gamma-Secretase Inhibitor XVI (DAPM) demonstrates a substantially more potent inhibitory effect on the production of Aβ peptides compared to its close structural analog, DAPT. In a direct comparative assessment, DAPM was found to suppress Aβ production with markedly greater efficacy in vitro [1]. This is corroborated by independent potency measurements: DAPM inhibits Aβ secretion with an IC50 of approximately 10 nM in 7PA2 cells, whereas DAPT exhibits IC50 values of 115 nM for total Aβ and 200 nM for Aβ42 in human primary neuronal cultures [2]. The structural basis for this differential potency is a single substitution at the ester moiety (methyl ester in DAPM versus t-butyl ester in DAPT), highlighting how even minor molecular modifications can translate into significant functional divergence .

Alzheimer's Disease Amyloid-beta Inhibitor Potency Comparative Pharmacology

Structural Distinction from DAPT: The Methyl Ester Determinant

Gamma-Secretase Inhibitor XVI (DAPM) is a close structural analog of DAPT (GSI-IX), with the sole difference being the ester moiety: DAPM contains a methyl ester, whereas DAPT contains a t-butyl ester . This single functional group substitution alters the physicochemical properties of the molecule, including lipophilicity, steric bulk, and metabolic stability, which are known determinants of membrane permeability and in vivo pharmacokinetic behavior . The molecular weight of DAPM is 390.14 g/mol (C20H20F2N2O4), compared to 432.5 g/mol for DAPT, reflecting this structural divergence .

Medicinal Chemistry Structure-Activity Relationship Peptidomimetic Chemical Synthesis

Demonstrated In Vivo Efficacy in Colon Carcinogenesis Model

Gamma-Secretase Inhibitor XVI (DAPM) has demonstrated statistically significant in vivo efficacy in reducing colon tumor burden in an azoxymethane-induced mouse model of colorectal carcinogenesis. In a study where mice with established colon tumors were treated with DAPM via intraperitoneal injection every other day for 4 weeks, the frequency of both large (>4 mm) and small (<1 mm) colon tumors was significantly reduced compared to vehicle-treated controls [1]. Notably, this in vivo efficacy was accompanied by molecular evidence of target engagement, including increased expression of the tumor suppressor proteins KLF4 and p21, as well as reduced proliferation as measured by Ki-67 staining [1]. This study also directly compared DAPM to DAPT for Aβ inhibition and noted that DAPM showed a more potent inhibitory effect in vitro [1].

Cancer Research Colorectal Cancer Notch Signaling In Vivo Pharmacology Chemoprevention

Dual Mechanism: γ-Secretase Inhibition with Additional Anti-Aggregation Properties

Unlike many γ-secretase inhibitors that function solely by reducing Aβ production, Gamma-Secretase Inhibitor XVI (DAPM) possesses an additional and mechanistically distinct anti-aggregation property. It selectively blocks the formation of Aβ dimers and trimers, thereby preventing early Aβ oligomerization . This dual functionality has been documented in patent literature and vendor technical specifications, which explicitly describe DAPM as 'a cell-permeable γ-secretase inhibitor with anti-aggregation properties that dose-dependently inhibits Aβ secretion' [1]. While quantitative comparative data on the anti-aggregation potency versus other γ-secretase inhibitors is not available from peer-reviewed studies, this distinguishing feature represents a qualitative differentiation from inhibitors such as DAPT, DBZ, LY-411575, and Compound E, for which anti-aggregation activity is not a reported characteristic .

Alzheimer's Disease Amyloid Oligomerization Aβ Dimer Aβ Trimer Neurotoxicity

Gamma-Secretase Inhibitor XVI: Validated Application Scenarios for Scientific and Industrial Use


In Vitro Suppression of Aβ Secretion in Alzheimer's Disease Models

Gamma-Secretase Inhibitor XVI is an optimal choice for cellular models requiring robust suppression of Aβ peptide secretion at nanomolar concentrations. The compound inhibits Aβ secretion with an IC50 of approximately 10 nM in 7PA2 CHO cells stably transfected with APP751 containing the V717F familial Alzheimer's disease mutation, as documented in the product datasheet from Sigma-Aldrich . This potent inhibition, combined with its documented anti-aggregation properties that selectively block Aβ dimer and trimer formation , makes it particularly suitable for studies investigating the relationship between Aβ production, oligomerization, and downstream cellular toxicity. The compound's demonstrated efficacy at low nanomolar concentrations enables researchers to minimize potential off-target effects while achieving robust target engagement.

In Vivo Modulation of Notch Signaling in Colorectal Cancer Models

Gamma-Secretase Inhibitor XVI is validated for in vivo applications in Notch-driven colorectal carcinogenesis research. A peer-reviewed study demonstrated that intraperitoneal administration of DAPM every other day for 4 weeks significantly reduced the frequency of both large (>4 mm) and small (<1 mm) colon tumors in an azoxymethane-induced mouse model of colorectal cancer [1]. Importantly, this in vivo efficacy was accompanied by molecular evidence of target engagement, including increased expression of the tumor suppressor proteins KLF4 and p21, as well as reduced proliferation as measured by Ki-67 staining [1]. For researchers investigating the role of Notch signaling in colon carcinogenesis or evaluating chemopreventive strategies targeting this pathway, DAPM provides a well-characterized in vivo tool compound with established pharmacodynamic markers and a documented dosing regimen.

Comparative Pharmacology Studies Distinguishing γ-Secretase Inhibitor Subtypes

Given its close structural relationship to DAPT (differing only in the ester moiety: methyl ester in DAPM versus t-butyl ester in DAPT) and its quantitatively documented potency advantage, Gamma-Secretase Inhibitor XVI serves as a valuable comparator compound in studies aiming to dissect structure-activity relationships or differential pharmacological effects among γ-secretase inhibitors . DAPM has been directly compared to DAPT in a study demonstrating more potent Aβ inhibition [1], and it has also been included alongside Compound E in studies of APP processing [2]. Researchers can leverage DAPM to explore how subtle structural modifications influence cellular permeability, target engagement kinetics, and downstream biological outcomes, thereby contributing to a more nuanced understanding of γ-secretase pharmacology.

Studies Investigating the Role of Aβ Oligomers in Synaptic Dysfunction

Gamma-Secretase Inhibitor XVI is uniquely suited for studies investigating the distinct contributions of Aβ production versus Aβ oligomerization to synaptic dysfunction and neurotoxicity. Unlike most γ-secretase inhibitors that function solely by reducing Aβ production, DAPM possesses an additional anti-aggregation property that selectively blocks the formation of Aβ dimers and trimers . This dual functionality enables researchers to simultaneously address two critical steps in the amyloid cascade: the proteolytic generation of Aβ monomers and their subsequent assembly into neurotoxic oligomeric species. By using DAPM in parallel with inhibitors that lack this anti-aggregation activity (such as DAPT, DBZ, or Compound E), researchers can design controlled experiments that help deconvolve the relative contributions of Aβ production versus oligomerization to observed cellular phenotypes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for gamma-Secretase Inhibitor XVI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.